6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-oxaspiro[33]heptane-6-carbonitrile is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with a suitable diol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps including esterification, cyclization, and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Primary amines with potential biological activity.
Substitution: Substituted spirocyclic compounds with diverse functional groups.
Scientific Research Applications
6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with a nitrogen atom in the ring.
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate: Similar structure but with a carboxylate group instead of a nitrile group.
Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: Another related compound with an oxo group.
Uniqueness
6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific spirocyclic structure and the presence of a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
6-ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-2-8(5-10)3-9(4-8)6-11-7-9/h2-4,6-7H2,1H3 |
InChI Key |
XMNAFDVKEGBFGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(C1)COC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.